An In-depth Technical Guide to 1,4-Bis(dimethylchlorosilyl)benzene: Chemical Properties and Reactivity
An In-depth Technical Guide to 1,4-Bis(dimethylchlorosilyl)benzene: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(dimethylchlorosilyl)benzene is a versatile organosilicon compound characterized by a central benzene ring substituted with two dimethylchlorosilyl groups at the para positions. This unique structure imparts a combination of rigidity from the aromatic core and high reactivity at the silicon-chlorine bonds, making it a valuable building block in polymer chemistry and materials science. Its primary application lies in the synthesis of advanced silicon-containing polymers, such as polysiloxanes and polycarbosilanes, which exhibit enhanced thermal stability, mechanical properties, and chemical resistance. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to 1,4-Bis(dimethylchlorosilyl)benzene.
Chemical and Physical Properties
The fundamental chemical and physical properties of 1,4-Bis(dimethylchlorosilyl)benzene are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 1078-97-3 |
| Molecular Formula | C₁₀H₁₆Cl₂Si₂ |
| Molecular Weight | 263.31 g/mol |
| Appearance | Solid |
| Melting Point | 130-133 °C |
| Boiling Point | 109-110 °C at 1 mmHg |
| Purity | Typically >95% |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,4-Bis(dimethylchlorosilyl)benzene. The following table summarizes key spectroscopic data.
| Spectroscopic Technique | Key Features and Assignments |
| ¹H NMR | Signals corresponding to the methyl protons on the silicon atoms and the aromatic protons of the benzene ring. |
| ¹³C NMR | Resonances for the methyl carbons and the aromatic carbons, with distinct shifts for the carbon atoms directly bonded to the silicon. |
| FTIR | Characteristic absorption bands for Si-Cl, C-H (aromatic and aliphatic), and the benzene ring skeletal vibrations. |
| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns involving the loss of methyl and chloro groups. |
Reactivity and Key Reactions
The reactivity of 1,4-Bis(dimethylchlorosilyl)benzene is dominated by the two highly reactive dimethylchlorosilyl functional groups. These groups readily undergo nucleophilic substitution, making the compound an excellent monomer and crosslinking agent.
Hydrolysis
One of the most fundamental reactions of 1,4-Bis(dimethylchlorosilyl)benzene is its hydrolysis to form 1,4-bis(hydroxydimethylsilyl)benzene. This reaction is a key step in the synthesis of certain polysiloxanes and proceeds via nucleophilic substitution at the silicon center, replacing the chlorine atoms with hydroxyl groups.
Polycondensation
1,4-Bis(dimethylchlorosilyl)benzene serves as a monomer in polycondensation reactions with diols or other difunctional nucleophiles to produce a variety of silicon-containing polymers. For example, its reaction with a diol yields a poly(silyl ether). These polymers incorporate the rigid silphenylene unit into the backbone, which enhances their thermal and mechanical properties.
Use as a Crosslinking Agent
The difunctional nature of 1,4-Bis(dimethylchlorosilyl)benzene makes it an effective crosslinking agent for polymers such as polysiloxanes. By reacting with the functional groups of polymer chains, it creates a three-dimensional network structure, which improves the mechanical properties and thermal stability of the resulting material, often a silicone elastomer.
Experimental Protocols
Synthesis of 1,4-Bis(dimethylchlorosilyl)benzene via Grignard Reaction
This protocol describes the synthesis of 1,4-Bis(dimethylchlorosilyl)benzene from 1,4-dibromobenzene and dimethylchlorosilane using a Grignard reaction.
Materials:
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1,4-Dibromobenzene
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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Dimethylchlorosilane
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Iodine (for initiation)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine under a nitrogen atmosphere.
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Add a small amount of anhydrous THF to cover the magnesium.
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Dissolve 1,4-dibromobenzene in anhydrous THF and add a small portion to the flask to initiate the Grignard reaction. Gentle heating may be required.
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Once the reaction starts, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
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Cool the reaction mixture to 0 °C in an ice bath.
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Add a solution of dimethylchlorosilane in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
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Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or distillation under reduced pressure to yield 1,4-Bis(dimethylchlorosilyl)benzene as a solid.
Hydrolysis to 1,4-Bis(hydroxydimethylsilyl)benzene
This protocol outlines the hydrolysis of 1,4-Bis(dimethylchlorosilyl)benzene.
Materials:
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1,4-Bis(dimethylchlorosilyl)benzene
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Tetrahydrofuran (THF)
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Water
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Sodium bicarbonate
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Diethyl ether
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Anhydrous magnesium sulfate
Procedure:
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Dissolve 1,4-Bis(dimethylchlorosilyl)benzene in THF in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Slowly add water to the solution with stirring. The reaction is exothermic and will produce HCl gas.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
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Neutralize the mixture by the careful addition of sodium bicarbonate until the effervescence ceases.
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Extract the product with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain 1,4-bis(hydroxydimethylsilyl)benzene.
Conclusion
1,4-Bis(dimethylchlorosilyl)benzene is a key intermediate in organosilicon chemistry, offering a gateway to a wide range of silicon-containing polymers with desirable properties. Its well-defined structure and high reactivity make it an invaluable tool for researchers and scientists in the development of advanced materials for various applications, from high-performance elastomers to specialty coatings. Understanding its chemical properties and reactivity, as detailed in this guide, is essential for its effective utilization in innovative material design and synthesis.
